An In-depth Technical Guide to Fmoc-L-alanyl-L-valine: A Core Dipeptide Building Block in Peptide Synthesis
An In-depth Technical Guide to Fmoc-L-alanyl-L-valine: A Core Dipeptide Building Block in Peptide Synthesis
This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl-L-valine (Fmoc-Ala-Val-OH), a pivotal dipeptide building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its fundamental properties, synthesis, and strategic applications, offering field-proven insights to optimize its use in complex peptide synthesis projects.
Introduction: The Strategic Advantage of Fmoc-Dipeptides in SPPS
In modern peptide synthesis, particularly utilizing the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the stepwise addition of single amino acid residues is the standard approach.[1][2] However, the use of pre-formed Fmoc-protected dipeptides, such as Fmoc-L-alanyl-L-valine, offers distinct advantages. The primary rationale for employing dipeptide building blocks is to circumvent problematic couplings that can lead to deletion sequences or low yields. One of the most significant challenges in SPPS is the formation of diketopiperazine, a side reaction that can occur at the dipeptide stage, leading to the cleavage of the growing peptide from the resin.[3] By coupling a pre-synthesized Fmoc-dipeptide, this problematic step is bypassed, preserving the integrity and yield of the final peptide product.[3]
Core Molecular Profile of Fmoc-L-alanyl-L-valine
Fmoc-L-alanyl-L-valine is a protected dipeptide composed of L-alanine and L-valine, with the N-terminus of alanine shielded by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound shares its molecular formula and weight with its isomer, Fmoc-L-valyl-L-alanine.
Physicochemical Properties
The fundamental properties of Fmoc-L-alanyl-L-valine are summarized in the table below. These data are critical for calculating molar equivalents in synthesis protocols and for analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [4][5][6][7] |
| Molecular Weight | 410.46 g/mol | [4][6][8] |
| Monoisotopic Mass | 410.18417193 Da | [5] |
| Appearance | White to off-white solid/powder | [4][6] |
| Canonical SMILES | CC(C)NC(=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [5] |
| Isomer CAS Number | 150114-97-9 (for Fmoc-L-valyl-L-alanine) | [4][5][7] |
Note: The CAS number provided is for the isomeric dipeptide Fmoc-L-valyl-L-alanine. Isomers share the same molecular formula and weight.
Synthesis and Chemical Integrity
The synthesis of Fmoc-dipeptides like Fmoc-L-alanyl-L-valine is typically achieved through solution-phase chemistry. This involves the coupling of an N-terminally protected amino acid (Fmoc-L-alanine) with a C-terminally protected amino acid (L-valine ester), followed by the deprotection of the C-terminus.
General Solution-Phase Synthesis Protocol
The following is a representative, generalized protocol for the synthesis of an Fmoc-dipeptide.
Objective: To synthesize Fmoc-L-alanyl-L-valine via a carbodiimide-mediated coupling reaction in solution.
Materials:
-
Fmoc-L-alanine
-
L-valine methyl ester hydrochloride (or similar ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Amino Acid Ester Preparation: In a round-bottom flask, dissolve L-valine methyl ester hydrochloride in DMF. Neutralize the hydrochloride salt by adding one equivalent of TEA or DIPEA, stirring for 10-15 minutes at room temperature.
-
Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1 equivalent) and HOBt (1 equivalent) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add DCC or DIC (1.1 equivalents) to the Fmoc-L-alanine solution and stir for 20-30 minutes at 0°C to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the neutralized L-valine methyl ester solution to the activated Fmoc-L-alanine mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product (Fmoc-Ala-Val-OMe) by flash column chromatography on silica gel.
-
Saponification (Ester Hydrolysis): Dissolve the purified dipeptide ester in a mixture of methanol and water. Add 1N sodium hydroxide (NaOH) and stir at room temperature, monitoring the reaction by TLC.
-
Final Work-up and Isolation: Once the reaction is complete, acidify the mixture with 1N HCl to protonate the carboxylate. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sulfate, and evaporate the solvent to yield the final product, Fmoc-L-alanyl-L-valine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-alanyl-L-valine is primarily used as a building block in SPPS to introduce the Ala-Val sequence into a growing peptide chain.[] This is particularly useful for sequences prone to difficult couplings or side reactions.
Standard SPPS Coupling Protocol for Fmoc-Dipeptides
The following protocol outlines the incorporation of Fmoc-L-alanyl-L-valine onto a resin-bound peptide chain with a free N-terminal amine.
Objective: To couple Fmoc-L-alanyl-L-valine to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free amine
-
Fmoc-L-alanyl-L-valine
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: DIPEA
-
Solvent: Anhydrous DMF
-
Washing solvents: DMF, DCM
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin-bound peptide is N-terminally Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.[10]
-
Activation of Fmoc-Dipeptide: In a separate vial, dissolve Fmoc-L-alanyl-L-valine (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling to Resin: Add the activated dipeptide solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Workflow Visualization
The following diagram illustrates the core cycle of incorporating Fmoc-L-alanyl-L-valine into a peptide chain during SPPS.
Caption: SPPS cycle for Fmoc-L-alanyl-L-valine incorporation.
Causality in Experimental Choices
-
Choice of Coupling Reagent: HATU is often chosen for coupling sterically hindered amino acids or dipeptides due to its high reactivity and ability to suppress racemization. The choice of coupling reagent is critical for ensuring high fidelity in peptide synthesis.
-
Use of DIPEA: DIPEA is a non-nucleophilic base used to maintain basic conditions required for the coupling reaction without causing premature Fmoc deprotection.
-
Solvent Selection: Anhydrous DMF is the solvent of choice as it effectively swells the polystyrene resin, facilitating reagent access to the reactive sites on the growing peptide chain.[11]
Conclusion
Fmoc-L-alanyl-L-valine is a valuable tool in the arsenal of peptide chemists. Its use can significantly improve the synthesis of challenging peptide sequences by mitigating common side reactions like diketopiperazine formation. A thorough understanding of its properties and the rationale behind its application in SPPS protocols, as detailed in this guide, empowers researchers to construct complex peptides with greater efficiency and purity, accelerating advancements in drug discovery and biochemical research.
References
-
AxisPharm. Fmoc-Val-Ala-OH | CAS:150114-97-9. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11165770, Fmoc-Val-Ala-OH." PubChem. [Link]
-
Mtoz Biolabs. Fmoc Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7019063, Fmoc-L-Ala-L-Ala-OH." PubChem. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Peptide Machines Inc. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 688217, FMOC-L-valine." PubChem. [Link]
-
Nowick, J. S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. Fmoc Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Val-Ala-OH | CAS:150114-97-9 | AxisPharm [axispharm.com]
- 5. Fmoc-Val-Ala-OH | C23H26N2O5 | CID 11165770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-Val-Ala-OH: Versatile Lysosomally Cleavable Linker for ADCs [sigmaaldrich.com]
- 7. Fmoc-Val-Ala-OH, ADC linker, 150114-97-9 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
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